3-(Isopropoxy)pyridine-4-boronic acid pinacol ester
Overview
Description
3-(Isopropoxy)pyridine-4-boronic acid pinacol ester: is an organoboron compound widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid ester group attached to a pyridine ring, which is further substituted with an isopropoxy group. The pinacol ester moiety enhances the stability and solubility of the compound, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isopropoxy)pyridine-4-boronic acid pinacol ester typically involves the borylation of 3-(isopropoxy)pyridine. This can be achieved through several methods, including:
Direct Borylation: This method involves the reaction of 3-(isopropoxy)pyridine with a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base.
Lithiation-Borylation: This approach involves the lithiation of 3-(isopropoxy)pyridine using a strong base like n-butyllithium, followed by the addition of a boron reagent such as trimethyl borate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-(Isopropoxy)pyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a transition metal catalyst.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Protic acids (e.g., HCl) or transition metal catalysts (e.g., Pd/C) are employed.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl or styrene derivatives.
Protodeboronation: The major product is the corresponding pyridine derivative.
Scientific Research Applications
Chemistry: 3-(Isopropoxy)pyridine-4-boronic acid pinacol ester is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its role in Suzuki-Miyaura coupling makes it a valuable tool for constructing carbon-carbon bonds .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including kinase inhibitors and other therapeutic agents .
Industry: The compound is employed in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds .
Mechanism of Action
The mechanism of action of 3-(Isopropoxy)pyridine-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Pyridine-4-boronic acid pinacol ester: Similar structure but lacks the isopropoxy group.
Isopropylboronic acid pinacol ester: Similar structure but lacks the pyridine ring.
Uniqueness: 3-(Isopropoxy)pyridine-4-boronic acid pinacol ester is unique due to the presence of both the isopropoxy group and the pyridine ring, which confer specific reactivity and stability properties. This makes it particularly useful in selective organic transformations and the synthesis of complex molecules .
Properties
IUPAC Name |
3-propan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3/c1-10(2)17-12-9-16-8-7-11(12)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCMGKMDFATBCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101139116 | |
Record name | Pyridine, 3-(1-methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101139116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096338-70-2 | |
Record name | Pyridine, 3-(1-methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096338-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 3-(1-methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101139116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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